molecular formula C20H27N3O2 B2894720 methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate CAS No. 1396887-33-4

methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate

Cat. No. B2894720
CAS RN: 1396887-33-4
M. Wt: 341.455
InChI Key: LGZQGWJCYWWVJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 4-amino-acetophenone in acetonitrile was stirred at room temperature for several days. The resulting precipitate was filtered off, washed with acetonitrile, and dried in air .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a methyl benzoate moiety, a piperidine ring, and a 3,5-dimethyl-1H-pyrazol-1-yl group . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .

Scientific Research Applications

Antioxidant Activity

Pyrazole derivatives, such as the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, which are implicated in various diseases and aging processes. For instance, derivatives have shown to be more active than ascorbic acid in radical scavenging activity .

Anticancer Potential

The pyrazole ring is a common motif in many anticancer drugs. Research has indicated that certain pyrazole derivatives exhibit cytotoxic properties against human cell lines, including colorectal carcinoma cells. These compounds can induce cell death through mechanisms like p53-mediated apoptosis , which is a critical pathway for eliminating cancer cells .

Antimicrobial and Antibacterial Effects

Pyrazole compounds have been recognized for their antimicrobial and antibacterial efficacy. They have been tested against a variety of bacterial strains and have shown promising results, which could lead to the development of new antibiotics to combat resistant bacteria .

Antileishmanial and Antimalarial Activities

Some pyrazole derivatives have been evaluated for their effectiveness against parasitic diseases like leishmaniasis and malaria. These compounds can interact with specific enzymes or proteins in the parasites, leading to their inhibition or death .

Agricultural Applications

Due to their biological activity, pyrazole derivatives are also explored for use in agriculture. They can function as herbicides, fungicides, and insecticides , providing a chemical basis for protecting crops from various pests and diseases .

Organic Synthesis Precursors

Pyrazole derivatives serve as valuable precursors in organic synthesis, particularly in the synthesis of heterocyclic amino acids. These compounds can undergo various chemical reactions to form new structures with potential pharmaceutical applications .

properties

IUPAC Name

methyl 4-[[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-15-12-16(2)23(21-15)14-18-8-10-22(11-9-18)13-17-4-6-19(7-5-17)20(24)25-3/h4-7,12,18H,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZQGWJCYWWVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)methyl)benzoate

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